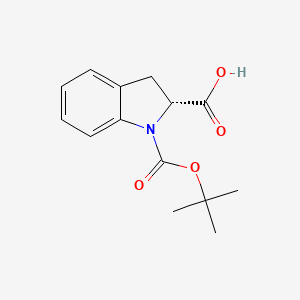![molecular formula C7H10Cl2N4 B13513913 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-aminedihydrochloride](/img/structure/B13513913.png)
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-aminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-aminedihydrochloride is a heterocyclic compound with a triazole and pyridine ring fused together. This compound is known for its significant biological activities and is widely used in various scientific research fields, including chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-aminedihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate, followed by cyclization with phosphorus oxychloride . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions include various substituted triazolo[4,3-a]pyridines, which can have different functional groups attached, enhancing their biological activity .
Aplicaciones Científicas De Investigación
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-aminedihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-aminedihydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[4,3-a]pyridine: Similar structure but lacks the methyl group at the 3-position.
1,2,4-Triazolo[1,5-a]pyridine: Different fusion pattern of the triazole and pyridine rings.
1,2,4-Triazolo[4,3-c]pyridine: Another isomer with a different ring fusion.
Uniqueness
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-aminedihydrochloride is unique due to its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of the methyl group at the 3-position and the amine group at the 8-position provides distinct properties compared to its analogs .
Propiedades
Fórmula molecular |
C7H10Cl2N4 |
|---|---|
Peso molecular |
221.08 g/mol |
Nombre IUPAC |
3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine;dihydrochloride |
InChI |
InChI=1S/C7H8N4.2ClH/c1-5-9-10-7-6(8)3-2-4-11(5)7;;/h2-4H,8H2,1H3;2*1H |
Clave InChI |
CMELQIKUPYLDOE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C2N1C=CC=C2N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[4-(1H-pyrazol-1-yl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B13513855.png)


![rac-1-[(1R,3S)-3-aminocyclopentyl]-N,N-dimethylmethanesulfonamide hydrochloride](/img/structure/B13513887.png)




![(1R,7S,8R)-bicyclo[5.1.0]octan-8-amine hydrochloride](/img/structure/B13513930.png)


